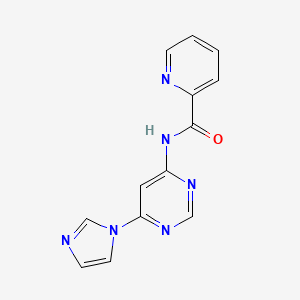

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide

Description

Properties

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(10-3-1-2-4-15-10)18-11-7-12(17-8-16-11)19-6-5-14-9-19/h1-9H,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNTQZVTYMLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the synthesis might start with the preparation of the imidazole ring through a condensation reaction involving an aldehyde, an amine, and a nitrile. The pyrimidine ring can be synthesized via a similar approach, often involving a cyclization reaction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazole and pyrimidine rings are known to interact with various proteins and enzymes, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Imazodan CI-914: Known for its positive inotropic activity.

CI-930: Another compound with similar biological activities.

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications .

Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a unique combination of imidazole and pyrimidine rings, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 231.25 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reactions : The imidazole and pyrimidine rings are formed through cyclization of appropriate precursors.

- Picolinamide Attachment : This can be achieved through various coupling methods, often involving palladium-catalyzed reactions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.

- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that regulate cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A498 (RCC) | 5.2 | Induction of apoptosis |

| 786-O | 3.8 | Inhibition of cell proliferation |

These results suggest that the compound may target specific proteins involved in cancer progression, such as kinases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Candida albicans | 1.0 µg/mL |

These findings indicate potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

- Inhibition of Kinetoplastids : A study screened compounds for activity against Crithidia fasciculata, identifying derivatives with nanomolar potency linked to the imidazole-pyrimidine scaffold, suggesting potential for treating diseases like Chagas and leishmaniasis .

- Targeting Protein Kinases : Derivatives of the compound have been investigated for their inhibitory effects on protein kinases, which play crucial roles in cancer cell signaling pathways .

- In Silico Studies : Computational studies have predicted interactions with key cancer-related targets, providing insights into the structure-activity relationship (SAR) and guiding future synthesis efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide, and what key intermediates are involved?

- Methodology : The synthesis typically involves coupling reactions between pyrimidine intermediates and picolinamide derivatives. For instance, pyrimidinylthiourea scaffolds are synthesized by reacting 6-(1H-imidazol-1-yl)pyrimidin-4-amine with activated picolinic acid derivatives. Key intermediates include halogenated pyrimidines (e.g., 6-iodopyrimidin-4-amine) and protected picolinamide precursors. Purification steps often employ column chromatography and recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- Methodology : Structural confirmation requires 1H/13C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline). Purity is assessed via HPLC-UV (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). For example, HRMS data in studies of related compounds confirmed molecular weights with <5 ppm error .

Q. What in vitro assays are used to screen for α7 nicotinic acetylcholine receptor (nAChR) activity?

- Methodology : FLIPR (Fluorometric Imaging Plate Reader) assays measure intracellular Ca²⁺ flux in HEK-293 cells expressing human α7 nAChR. EC₅₀ values are derived from concentration-response curves. Positive controls (e.g., PNU-282987) and antagonist validation (e.g., methyllycaconitine) ensure assay specificity. For example, BMS-933043, a derivative, showed EC₅₀ = 110 nM in such assays .

Advanced Research Questions

Q. How do structural modifications (e.g., thiourea substitution) impact dual functionality as an AChE inhibitor and metal chelator?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing thiourea with urea) and testing via Ellman’s assay (AChE inhibition) and UV-Vis spectroscopy (metal chelation). Evidence shows the thiourea moiety enhances both AChE inhibition (IC₅₀ < 1 μM) and Cu²⁺ chelation capacity compared to other groups .

Q. What translational biomarkers are used to assess efficacy in preclinical models of cognitive impairment?

- Methodology : Sensory gating paradigms (e.g., auditory evoked potentials in rodents) and cognitive tasks (e.g., Morris water maze) are employed. EEG-based biomarkers (e.g., mismatch negativity) correlate α7 nAChR occupancy with cognitive improvement. PET imaging (e.g., [¹⁸F]ASEM) quantifies receptor occupancy, while pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma exposure to efficacy .

Q. How is receptor occupancy quantified for α7 nAChR in vivo, and what pharmacokinetic parameters are critical for therapeutic efficacy?

- Methodology : PET ligands (e.g., [¹⁸F]ASEM) measure receptor occupancy in brain regions. Studies show >60% occupancy is required for efficacy, achieved with plasma concentrations >300 nM (t₁/₂ = 4–6 h). Critical parameters include brain-to-plasma ratio (>0.3) and unbound fraction (fu >5%) to ensure CNS penetration .

Q. What experimental strategies resolve contradictions in data between in vitro potency and in vivo efficacy?

- Methodology : Metabolite profiling (LC-MS/MS) identifies active/inactive metabolites. Plasma protein binding assays (e.g., equilibrium dialysis) assess free drug levels. For example, discrepancies in BMS-933043’s in vitro vs. in vivo activity were resolved by identifying a major active metabolite contributing to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.